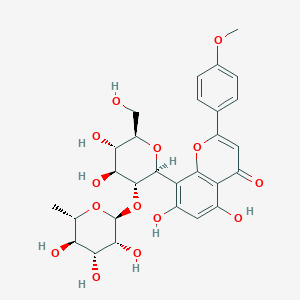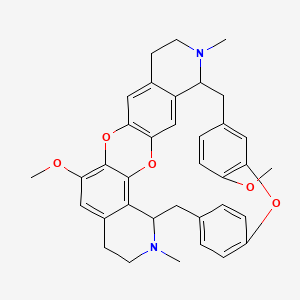![molecular formula C26H32N4O12S B15093049 Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2-diacetyloxy-3-azidopropyl)-2-phenylsulfanyloxane-2-carboxylate](/img/structure/B15093049.png)
Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2-diacetyloxy-3-azidopropyl)-2-phenylsulfanyloxane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2-diacetyloxy-3-azidopropyl)-2-phenylsulfanyloxane-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its multiple functional groups, including acetyloxy, azido, and phenylsulfanyl groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2-diacetyloxy-3-azidopropyl)-2-phenylsulfanyloxane-2-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core oxane structure, followed by the introduction of acetyloxy, azido, and phenylsulfanyl groups through various chemical reactions. Common reagents used in these reactions include acetic anhydride, azides, and thiophenols. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2-diacetyloxy-3-azidopropyl)-2-phenylsulfanyloxane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The azido group can be reduced to an amine.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the azido group to an amine.
Substitution: Replacement of acetyloxy groups with other functional groups, resulting in derivatives with varied properties.
Applications De Recherche Scientifique
Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2-diacetyloxy-3-azidopropyl)-2-phenylsulfanyloxane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its azido group, which can participate in bioorthogonal reactions.
Medicine: Explored for its potential as a drug candidate or a drug delivery system, leveraging its multiple functional groups for targeted interactions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2-diacetyloxy-3-azidopropyl)-2-phenylsulfanyloxane-2-carboxylate involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. The phenylsulfanyl group can interact with thiol-containing biomolecules, potentially modulating their activity. The acetyloxy groups can be hydrolyzed to release acetic acid, which may influence the local environment and biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(acetyloxy)-5-[(2-acetyloxyacetyl)amino]-6-(1,2-diacetyloxy-3-aminopropyl)-2-phenylsulfanyloxane-2-carboxylate: Similar structure but with an amino group instead of an azido group.
Methyl 4-(acetyloxy)-5-[(2-acetyloxyacetyl)amino]-6-(1,2-diacetyloxy-3-hydroxypropyl)-2-phenylsulfanyloxane-2-carboxylate: Similar structure but with a hydroxy group instead of an azido group.
Uniqueness
Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2-diacetyloxy-3-azidopropyl)-2-phenylsulfanyloxane-2-carboxylate is unique due to the presence of the azido group, which enables bioorthogonal click chemistry reactions
Propriétés
IUPAC Name |
methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2-diacetyloxy-3-azidopropyl)-2-phenylsulfanyloxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O12S/c1-14(31)38-13-21(35)29-22-19(39-15(2)32)11-26(25(36)37-5,43-18-9-7-6-8-10-18)42-24(22)23(41-17(4)34)20(12-28-30-27)40-16(3)33/h6-10,19-20,22-24H,11-13H2,1-5H3,(H,29,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBDMZZOROXIIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)NC1C(CC(OC1C(C(CN=[N+]=[N-])OC(=O)C)OC(=O)C)(C(=O)OC)SC2=CC=CC=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid](/img/structure/B15092972.png)




![8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B15093012.png)





![9-Bromo-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B15093053.png)
![5-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid](/img/structure/B15093060.png)
